3-Ethoxy-4-hydroxyphenylacetic acid

説明

Contextualization within Phenylacetic Acid Derivatives Research

Phenylacetic acid and its derivatives represent a broad class of compounds with significant applications in medicine and biology. Many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and aceclofenac, are based on the phenylacetic acid scaffold. These drugs are widely used to manage pain and inflammation in conditions like arthritis. The core structure of phenylacetic acid provides a foundation for chemical modifications that can lead to compounds with a wide range of biological activities.

3-Ethoxy-4-hydroxyphenylacetic acid fits within this context as a modified phenylacetic acid. The presence of the ethoxy and hydroxyl groups on the phenyl ring alters its chemical properties, making it a valuable building block for more complex molecules. Research into phenylacetic acid derivatives often focuses on how different functional groups attached to the phenyl ring influence the compound's pharmacological activity, and this compound is a key player in the synthesis of some of these more complex derivatives.

Emerging Significance in Contemporary Chemical Biology and Pharmacology

The emerging significance of this compound is primarily linked to its role as a key intermediate in the synthesis of bioactive molecules. chemimpex.com Its structure is particularly valuable for creating novel compounds with potential therapeutic applications. chemimpex.com Researchers have explored its use in the development of anti-inflammatory and analgesic agents, highlighting its relevance in medicinal chemistry. chemimpex.com

One of the most notable applications of this compound is as a crucial intermediate in the synthesis of the antidiabetic drug, repaglinide. Repaglinide is a non-sulfonylurea insulin secretagogue used to treat type 2 diabetes. The synthesis of repaglinide highlights the importance of this compound in creating complex and effective pharmaceutical agents.

While direct research into the biological effects of this compound is limited, its role as a precursor for established drugs and potentially new therapeutic agents underscores its importance in modern pharmacology and drug discovery. The ability to synthesize and modify this compound opens up avenues for the development of new drugs with improved efficacy and safety profiles.

Detailed Research Findings

Detailed biomedical research focusing directly on the biological activities of this compound is not extensively available in publicly accessible scientific literature. The majority of research involving this compound is centered on its utility as a chemical intermediate in the synthesis of other pharmacologically active compounds.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 80018-50-4 |

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.20 g/mol |

| Appearance | Off-white to light yellow powder |

| Melting Point | 84-86 °C |

This data is compiled from various chemical supplier and database sources.

The primary research finding of note is its role as a key starting material for the synthesis of repaglinide. A patent for the synthesis of a related compound, 3-ethoxy-4-ethoxycarbonyl phenylacetic acid, which is an intermediate for repaglinide, outlines its synthesis from m-hydroxyphenylacetic acid. This underscores the industrial and pharmaceutical relevance of the this compound scaffold.

While direct biological data on this compound is scarce, the known anti-inflammatory and analgesic activities of many phenylacetic acid derivatives suggest that this compound's derivatives could possess similar properties. chemimpex.com However, without specific studies, this remains a hypothesis. The main contribution of this compound to biomedical science is currently as a facilitator for the creation of other important medicinal compounds.

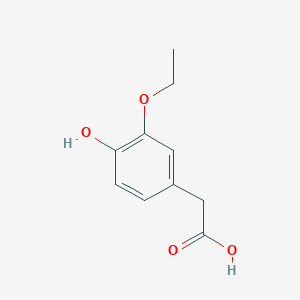

Structure

2D Structure

特性

IUPAC Name |

2-(3-ethoxy-4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-14-9-5-7(6-10(12)13)3-4-8(9)11/h3-5,11H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXSHYZATYQYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335048 | |

| Record name | 3-Ethoxy-4-hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80018-50-4 | |

| Record name | 3-Ethoxy-4-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80018-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-4-hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 3-ethoxy-4-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Chemistry of 3 Ethoxy 4 Hydroxyphenylacetic Acid

Established Synthetic Routes and Reaction Mechanisms

The synthesis of 3-ethoxy-4-hydroxyphenylacetic acid, a key intermediate in various chemical processes, can be achieved through several established routes. These methods often involve multiple steps starting from readily available precursors.

Multistep Synthesis from Precursor Molecules

One common approach involves a multistep synthesis starting from precursor molecules like m-hydroxyphenylacetic acid or 2-ethoxyphenol (B1204887). For instance, a method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid, a related compound, begins with m-hydroxyphenylacetic acid. google.com This process involves a series of reactions to introduce the ethoxy and ethoxycarbonyl groups to the phenylacetic acid backbone. The specific reagents and conditions are chosen to achieve the desired substitutions with high selectivity.

Another pathway utilizes 2-ethoxyphenol and glyoxylic acid. google.com In a basic solution, these two compounds undergo a condensation reaction to form 3-ethoxy-4-hydroxymandelic acid. google.comvulcanchem.com This intermediate can then be further processed to yield the target molecule. The reaction mechanism involves the nucleophilic attack of the phenoxide ion of 2-ethoxyphenol on the aldehyde group of glyoxylic acid.

Furthermore, isovanillin (B20041) can serve as a precursor. wikipedia.org Through a series of chemical transformations, the aldehyde group of isovanillin can be converted into the acetic acid moiety of the final product.

A different synthetic strategy starts with methyl 3-alkoxybenzoates. This method involves reductive alkylation, followed by allylic oxidation and subsequent hydrolysis to yield 3-alkoxy-4-hydroxyphenylacetic acids. researchgate.net

The synthesis of 4-hydroxyphenylacetic acid, a structurally similar compound, provides additional insights into potential synthetic strategies. One method involves the diazotization of 4-aminophenylacetic acid followed by hydrolysis. chemicalbook.com Another industrial-scale synthesis of 4-hydroxyphenylacetic acid starts from anisole, which undergoes chloromethylation and cyanation to form 4-methoxyphenylacetonitrile. This intermediate is then saponified and the ether is cleaved to produce the final acid. google.comgoogle.com A further method involves the reaction of benzyl (B1604629) phenyl ether with formaldehyde (B43269) and hydrogen chloride to form 4-benzyloxybenzyl chloride, which is then converted to 4-benzyloxyphenylacetonitrile (B1268079) and subsequently hydrolyzed. google.com

Catalytic Reduction Approaches in Synthesis

Catalytic reduction plays a crucial role in some synthetic routes to this compound and related compounds. For example, in the synthesis of 4-hydroxyphenylacetic acid from 3-chloro-4-hydroxymandelic acid, the mandelic acid derivative is reduced to 3-chloro-4-hydroxyphenylacetic acid. google.com Subsequently, the chloro group is removed by catalytic hydrogenation, typically using a palladium on charcoal catalyst. google.com

Catalytic hydrogenation is a process that involves the addition of hydrogen across a double bond or to a functional group in the presence of a metal catalyst such as palladium, platinum, or nickel. youtube.com This reaction is typically a syn-addition, meaning that both hydrogen atoms add to the same face of the molecule. youtube.com While the precise mechanism is not fully understood, it is believed that hydrogen adsorbs to the surface of the metal catalyst, weakening the H-H bond and facilitating its addition to the substrate. youtube.com

In the context of synthesizing this compound, a key intermediate, 3-ethoxy-4-hydroxymandelic acid, can be reduced. wikipedia.org This reduction would convert the hydroxyl group on the alpha-carbon of the acetic acid moiety to a hydrogen atom, yielding the desired product.

Condensation and Esterification Reactions

Condensation and esterification reactions are fundamental to the synthesis of this compound and its derivatives. A key condensation reaction is the one between 2-ethoxyphenol and glyoxylic acid in a basic solution to produce 3-ethoxy-4-hydroxymandelic acid. google.comvulcanchem.com This reaction is a critical step in building the core structure of the target molecule.

Esterification, the reaction of a carboxylic acid with an alcohol to form an ester, is also a significant process. For instance, 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid can be esterified with methanol (B129727) in the presence of a catalytic amount of sulfuric acid to synthesize its dimethyl ester. nih.gov Similarly, novel lipophilic hydroxyalkyl esters have been synthesized through Fischer esterification of hydroxyphenylacetic acids with various α,ω-diols, achieving good to excellent yields. researchgate.net The direct condensation of carboxylic acids with alcohols can be catalyzed by hafnium(IV) salts, offering an atom-efficient method for ester synthesis. researchgate.net

Furthermore, the synthesis of 1,5-bis(3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadien-3-one from ethyl vanillin (B372448) and acetone (B3395972) utilizes a condensation reaction catalyzed by hydrochloric acid. researchgate.net While not directly producing the target acid, this demonstrates the application of condensation reactions with related starting materials.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several strategies have been developed to enhance the efficiency of its synthesis.

One approach focuses on the synthesis of the intermediate 3-ethoxy-4-hydroxymandelic acid. An optimized method involves carefully controlling the pH and temperature during the condensation of 2-ethoxyphenol and glyoxylic acid. google.com Specifically, the glyoxylic acid solution is adjusted to a pH of 5.0-5.5, while the 2-ethoxyphenol solution is maintained at a pH of 10-12 and a temperature of 25-30°C. The subsequent reaction is then heated to 50-60°C. This optimized process is reported to significantly reduce reaction time and increase the product yield. google.com

Furthermore, fermentation processes for producing related compounds like α-hydroxyphenylacetic acid have been optimized using statistical methods such as the Plackett-Burman design and response surface methodology. scirp.orgresearchgate.net These techniques allow for the systematic evaluation of various factors (e.g., nutrient concentrations in the fermentation medium) to identify the optimal conditions for maximizing the product yield. scirp.orgresearchgate.net For example, the yield of (R)-α-hydroxyphenylacetic acid was increased by 14.9% by optimizing the concentrations of casein peptone, glycerol, and other medium components. scirp.orgresearchgate.net

Considerations for Industrial Scalability and Sustainable Production

The industrial-scale production of this compound necessitates careful consideration of factors such as cost-effectiveness, safety, and environmental impact. The synthesis of the related compound, 4-hydroxyphenylacetic acid, provides valuable insights into these aspects. One industrial method for its production involves a multi-stage synthesis starting from anisole, which includes chloromethylation and cyanation steps. google.comgoogle.com However, this route has been noted to have unsatisfactory yields and potential environmental concerns associated with the use of certain reagents. google.com

An alternative, more environmentally friendly approach for 4-hydroxyphenylacetic acid synthesis involves the reaction of o-chlorophenol with glyoxylic acid, followed by reduction and dehalogenation. google.com This method avoids hazardous reagents like those used in the Willgerodt-Kindler reaction, which can generate problematic sulfide (B99878) by-products. google.com

The principles of green chemistry, which advocate for the use of renewable feedstocks, atom economy, and the avoidance of hazardous substances, are increasingly important in the chemical industry. Applying these principles to the synthesis of this compound could involve exploring biocatalytic routes or using more efficient and selective catalysts to minimize waste and energy consumption.

Analytical Characterization of Synthetic Intermediates and Final Product Purity

Ensuring the purity of synthetic intermediates and the final this compound product is critical for its intended applications. A variety of analytical techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is a powerful tool for assessing the purity of the final product and for monitoring the progress of a reaction. ebi.ac.uk For instance, in the synthesis of 4-hydroxyphenylacetic acid, HPLC can be used to analyze the reaction mixture and determine the amount of the desired product formed. google.com

For determining the enantiomeric purity of chiral compounds, specialized chiral chromatography techniques are essential. nih.gov Chiral HPLC coupled with mass spectrometry (MS/MS) can be used to separate and quantify the different enantiomers of a compound. researchgate.netdntb.gov.ua This is particularly important if the desired product is a single enantiomer, as is often the case in the pharmaceutical industry. The process may involve hydrolyzing the compound and then analyzing the resulting amino acids using chiral chromatography. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry (MS) are indispensable for elucidating the structure of the synthesized compounds and confirming their identity. nih.gov These techniques provide detailed information about the molecular structure, allowing for the verification of the correct product formation and the identification of any impurities.

Melting point analysis is a simple yet effective method for assessing the purity of a solid compound. matrixscientific.com A sharp melting point range close to the literature value is indicative of a pure substance. matrixscientific.com Thin-layer chromatography (TLC) is another common technique used to quickly check the purity of fractions during purification processes like column chromatography. udel.edu

The following table summarizes the key analytical techniques used:

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, reaction monitoring |

| Chiral HPLC-MS/MS | Enantiomeric purity analysis |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, identity confirmation |

| Mass Spectrometry (MS) | Molecular weight determination, structural confirmation |

| Melting Point Analysis | Purity assessment of solids |

| Thin-Layer Chromatography (TLC) | Rapid purity checks during purification |

Pharmacological Activities and Potential Therapeutic Applications of 3 Ethoxy 4 Hydroxyphenylacetic Acid

Antineoplastic and Cytotoxic Effects

There is currently a lack of published in vitro studies investigating the cytotoxic effects of 3-Ethoxy-4-hydroxyphenylacetic acid on cancer cell lines such as breast and colon carcinomas. Consequently, no data, including IC50 values, is available to report. Furthermore, research into the specific mechanisms by which this compound might inhibit cell proliferation has not been found.

Antimicrobial Efficacy

Detailed studies outlining the antibacterial and antifungal spectrum of this compound are not present in the available literature. No data on its minimum inhibitory concentrations (MIC) against key bacteria like Escherichia coli and Staphylococcus aureus, or against any fungal species, could be located. While some patents list the compound as a potential building block for synthesizing new antibiotics, its intrinsic antimicrobial efficacy has not been documented. Current time information in Denver, CO, US.

Neuroprotective Capabilities

Mitigation of Oxidative Stress-Induced Neuronal Injury

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to neuronal injury in various neurological disorders. nih.gov The breakdown of hemoglobin to iron ions and heme after events like intracerebral hemorrhage can induce the production of free radicals, leading to direct neuronal damage, disruption of the blood-brain barrier, and vasogenic edema. nih.gov

While direct studies on this compound are limited, research on related compounds offers valuable insights. 4-hydroxyphenylacetic acid (4-HPA), a major microbiota-derived metabolite of polyphenols, has demonstrated the ability to protect against acetaminophen-induced liver injury by mitigating oxidative stress. nih.gov It was found to enhance the activity of phase II and antioxidant enzymes, suggesting a mechanism for protecting cells from oxidative damage. nih.gov Similarly, other natural compounds are sought for their antioxidant potential as a therapeutic strategy against neuronal damage caused by elevated ROS. mdpi.com Given its structure as a phenolic acid, a class of compounds known for antioxidant properties, this compound may possess similar capabilities in protecting neurons from oxidative damage.

Enhancement of Neuronal Cell Viability in Experimental Models

The ability of a compound to protect against neuronal death is a critical measure of its neuroprotective potential. Experimental models, such as those using murine hippocampal neuronal cells (HT22), are employed to study the effects of compounds on neuronal viability under toxic conditions. mdpi.com Glutamate-induced toxicity in these cells is a common model for studying oxidative stress-mediated neuronal cell death. mdpi.com

Studies on related natural compounds have shown that they can confer neuroprotective effects against such glutamate-induced neuronal cell death. mdpi.com For example, research on the gut metabolite 3-hydroxyphenylacetic acid (3-HPAA) demonstrated that it could rejuvenate spermatogenic function in aged mice by protecting against a form of cell death known as ferroptosis. nih.gov This suggests that phenylacetic acid derivatives can play a crucial role in maintaining cell viability under stress conditions. Although direct experimental evidence for this compound is not yet available, its structural similarity to other protective phenylacetic acids suggests it could be a promising candidate for enhancing neuronal cell viability in experimental models of neurodegeneration.

Anti-inflammatory Modulations (drawing insights from related phenylacetic acids and microbial metabolites)

Inflammation is a complex biological response implicated in numerous chronic diseases. Phenylacetic acids, including those produced by gut microbiota, have demonstrated potential in modulating inflammatory pathways. Research has shown that microbial metabolites derived from aromatic amino acids like phenylalanine can influence key inflammatory enzymes such as cyclooxygenase (COX). nih.gov These metabolites can lower COX activity, thereby reducing the production of prostaglandins (B1171923), which are key mediators of inflammation. nih.gov

Further studies have highlighted the anti-inflammatory properties of this class of compounds. Phenylacetic acid itself has been identified as an active aromatic compound with anti-inflammatory activities. researchgate.net Some synthetic derivatives of phenylacetic acids have shown potent, dose-dependent anti-inflammatory effects in in-vivo models, comparable to standard drugs like aspirin. nih.gov Metabolites from the gut microbiota, such as indole-3-acetic acid, have also been shown to exert anti-inflammatory effects by inhibiting key signaling pathways like NF-κB. explorationpub.com This collective evidence suggests that this compound, as a phenylacetic acid derivative, likely shares these anti-inflammatory modulation capabilities.

| Compound/Class | Observed Anti-inflammatory Effect | Potential Mechanism | Source |

| Microbial Phenylalanine Derivatives | Lowered activity of cyclooxygenase (COX). | Regulation of a key enzyme in the inflammatory process. | nih.gov |

| Phenylacetic acid | Recognized as having anti-inflammatory properties. | Suppression of multiple inflammatory mediators and cytokines. | researchgate.net |

| Synthetic Phenylacetic Acid Derivatives | Potent in vivo anti-inflammatory activity. | Inhibition of COX-1 and COX-2 enzymes. | nih.gov |

| Indole-3-acetic acid (Tryptophan metabolite) | Reduced hepatic steatosis and inflammation. | Inhibition of the NF-κB signaling pathway. | explorationpub.com |

Anti-atherogenic Effects (based on studies of microbiota-derived phenolic acids)

Atherosclerosis, a chronic inflammatory vascular disease, is driven by factors including dysregulated lipid metabolism, oxidative stress, and inflammation. mdpi.com Phenolic compounds, including phenolic acids derived from the diet and gut microbiota, have emerged as promising agents in the prevention and treatment of atherosclerosis. mdpi.com They can improve atherosclerosis-related parameters by improving the lipid profile, reducing oxidative stress, and exerting anti-inflammatory effects. mdpi.com

Studies on phenolic acid fractions from foods like dates have demonstrated their ability to inhibit the oxidation of low-density lipoprotein (LDL), a key event in the formation of atherosclerotic plaques. nih.govresearchgate.net However, the role of specific microbial metabolites can be complex. While many phenolic acids are beneficial, research has also shown that the gut bacterial metabolite phenylacetic acid (PAA) is elevated in aged individuals and can induce endothelial cell senescence. nih.govfightaging.org This senescence is a key driver of cardiovascular aging and dysfunction. nih.govfightaging.org Therefore, while the general class of phenolic acids shows anti-atherogenic potential, the specific effects of this compound would require further investigation to fully understand its impact on vascular health.

| Phenolic Compound Source | Key Finding | Relevance to Atherosclerosis | Source |

| General Phenolic Compounds | Improve lipid profile, oxidative stress, and inflammation. | Modulate key mechanisms in the development of atherosclerosis. | mdpi.com |

| Date Fruit Phenolic Acids | Inhibition of Cu2+-induced LDL oxidation. | Reduces a critical step in plaque formation. | nih.gov |

| Gut-derived Phenylacetic Acid (PAA) | Induces endothelial cell senescence. | Contributes to vascular aging and dysfunction. | nih.govfightaging.org |

Role as a Pharmaceutical Intermediate and its Relevance to Therapeutic Development

Beyond its potential direct pharmacological effects, this compound and its close chemical relatives are important as intermediates in the synthesis of established pharmaceutical drugs. google.com An intermediate is a molecule that is a stepping-stone in the chemical synthesis pathway of a final product.

For instance, the closely related compound, 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid, is a documented intermediate in the synthesis of repaglinide, a medication used to treat type 2 diabetes. guidechem.com Phenylacetic acid itself is used in the production of the non-steroidal anti-inflammatory drug (NSAID) diclofenac. wikipedia.org Furthermore, the related 4-hydroxyphenylacetic acid serves as an intermediate in the synthesis of the beta-blocker atenolol, which is used to treat high blood pressure and other cardiovascular conditions. wikipedia.org The utility of this chemical scaffold in creating diverse and effective therapeutic agents underscores its importance to medicinal chemistry and drug development. google.com

| Intermediate Compound | Final Pharmaceutical Drug | Therapeutic Class | Source |

| 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid | Repaglinide | Antidiabetic | guidechem.com |

| 4-Hydroxyphenylacetic acid | Atenolol | Beta-blocker | wikipedia.org |

| Phenylacetic acid | Diclofenac | NSAID | wikipedia.org |

Mechanistic Investigations of 3 Ethoxy 4 Hydroxyphenylacetic Acid S Bioactivity

Cellular and Molecular Target Identification

There is no available research that identifies the specific cellular or molecular targets of 3-ethoxy-4-hydroxyphenylacetic acid. To determine its mechanism of action, studies would be required to investigate its binding affinity for various proteins, such as enzymes or receptors, and its ability to modulate their function.

Induction of Apoptosis Pathways

Currently, there is no scientific evidence to suggest that this compound induces apoptosis, which is a form of programmed cell death. Research in this area would be necessary to ascertain whether this compound can trigger this cellular process.

Activation of Caspase Cascades

No studies have been found that investigate the effect of this compound on caspase cascades. Caspases are a family of protease enzymes that are critical mediators of apoptosis. Future research would need to explore whether this compound can lead to the activation of initiator and effector caspases.

Regulation of Apoptotic Signaling Molecules

There is no information available on whether this compound can regulate apoptotic signaling molecules. Such molecules include members of the Bcl-2 protein family, which can be either pro-apoptotic or anti-apoptotic.

Modulation of Intracellular Signaling Pathways

Specific research on the modulation of intracellular signaling pathways by this compound is not present in the current body of scientific literature.

Influence on Cell Proliferation-Related Pathways

The influence of this compound on cell proliferation-related pathways has not been documented. To understand its potential effects on cell growth and division, investigations into pathways such as the MAPK/ERK and PI3K/Akt signaling cascades would be necessary.

Regulation of Oxidative Stress Responses (e.g., Reduction of Reactive Oxygen Species)

While the phenolic structure of this compound suggests it may possess antioxidant properties, there are no specific studies that confirm its ability to regulate oxidative stress responses or reduce reactive oxygen species (ROS). Experimental validation is required to determine its antioxidant capacity and its potential to modulate cellular antioxidant defense mechanisms.

Interaction with Inflammatory Mediators and Cytokine Expression

While direct studies on this compound are not yet prevalent in the scientific literature, the anti-inflammatory properties of its close structural analog, 4-hydroxyphenylacetic acid (4-HPA), provide a basis for inferring its potential activity. Research has indicated that phenylpropanoid compounds, a class to which this compound belongs, can modulate inflammatory responses. For instance, studies on other phenylpropanoids have demonstrated an inhibitory effect on the production of key inflammatory mediators. nih.gov

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The activation of NF-κB is a pivotal step in the inflammatory cascade. While specific data on this compound is pending, it is plausible that it may exert anti-inflammatory effects by interfering with this pathway, a mechanism observed with other phenolic compounds.

| Inflammatory Mediator | Potential Effect of Structurally Similar Compounds | Governing Pathway |

| TNF-α | Inhibition of expression | NF-κB |

| IL-1β | Inhibition of expression | NF-κB |

| IL-6 | Inhibition of expression | NF-κB |

| Prostaglandin (B15479496) E2 (PGE2) | Inhibition of production | Cyclooxygenase (COX) |

| Nitric Oxide (NO) | Inhibition of production | Inducible Nitric Oxide Synthase (iNOS) |

This table is predictive and based on the activities of structurally related phenylpropanoid compounds.

Enzyme Interactions and Modulation of Enzymatic Activity

The interaction of this compound with various enzymes is a key area of investigation for understanding its biological effects. Of particular interest is its potential to modulate the activity of enzymes involved in the inflammatory process, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are central to the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.

While direct experimental data on the inhibitory activity of this compound against COX and LOX enzymes is not yet available, molecular docking studies can provide valuable insights into its potential interactions. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Table of Potential Enzyme Interactions (Based on Molecular Docking Predictions)

| Enzyme | Predicted Interaction | Potential Outcome |

| Cyclooxygenase-2 (COX-2) | Potential for binding to the active site. | Inhibition of prostaglandin synthesis. |

| 5-Lipoxygenase (5-LOX) | Potential for binding to the active site. | Inhibition of leukotriene synthesis. |

| Tyrosinase | The related 4-hydroxyphenylacetic acid has been shown to interact with the active site of mushroom tyrosinase. researchgate.net | Modulation of melanin (B1238610) synthesis. |

These predictions are based on computational modeling and require experimental validation.

Receptor Binding Studies and Ligand-Receptor Interactions

The ability of a compound to bind to specific cellular receptors is fundamental to its pharmacological activity. For this compound, understanding its ligand-receptor interactions is crucial to elucidating its mechanism of action. Receptor binding assays are essential experimental tools for this purpose, allowing for the characterization of the affinity and specificity of a ligand for a particular receptor. nih.gov

Currently, there is a lack of specific receptor binding studies for this compound in the public domain. However, computational approaches such as molecular docking can be employed to predict potential binding interactions with various receptors implicated in inflammatory and other physiological processes. For instance, docking studies could explore the binding affinity of this compound to receptors such as the prostaglandin E2 receptor 4 (EP4R), which is involved in inflammatory pain. nih.gov

Table of Potential Receptor Interactions (Hypothetical based on Structural Similarity)

| Receptor | Potential Binding Affinity | Implicated Pathway |

| Prostaglandin E2 Receptor 4 (EP4R) | To be determined through future studies. | Inflammatory Pain Signaling |

| G-protein coupled receptors (GPCRs) | To be determined through future studies. | Various physiological processes |

This table is hypothetical and highlights potential areas for future research.

Metabolism and Biotransformation of 3 Ethoxy 4 Hydroxyphenylacetic Acid

Endogenous Metabolic Pathways in Biological Systems

Endogenous metabolism of phenylacetic acid (PAA) and its derivatives primarily involves conjugation reactions that increase their water solubility, facilitating excretion. In plants, PAA can be conjugated with amino acids like aspartate and glutamate, or with glucose to form glucosides. oup.combiorxiv.orgoup.com For instance, specific enzymes known as UGTs (UDP-glucosyltransferases) catalyze the formation of glucosyl esters from PAA. biorxiv.org

In humans, once phenylacetic acid derivatives are absorbed from the gut, they undergo phase II metabolism, predominantly in the liver. youtube.com This process involves conjugation with molecules like glucuronic acid or sulfate. youtube.comhmdb.ca For example, 4-hydroxyphenylacetic acid can be sulfated to form 4-hydroxyphenylacetic acid sulfate. hmdb.ca The resulting conjugates are more hydrophilic and are readily eliminated from the body via urine. youtube.com Homovanillic acid, which differs from 3-ethoxy-4-hydroxyphenylacetic acid only by a methoxy (B1213986) group instead of an ethoxy group, is a known endogenous metabolite of dopamine (B1211576) and can be found in various biofluids like urine, blood, and cerebrospinal fluid. foodb.canih.gov Its presence and concentration are often used as biomarkers for certain metabolic disorders and diseases. nih.gov

Microbial Biotransformation by Gut Microbiota

The gut microbiota plays a pivotal role in the metabolism of many dietary compounds that are not absorbed in the upper gastrointestinal tract. elsevierpure.comnih.gov This is particularly true for polyphenols and flavonoids, which are the primary precursors to many phenylacetic acid derivatives found in the body. elsevierpure.comnih.gov

Specific genera within the gut microbiota are known to be key players in the transformation of phenolic compounds. Notably, species of the genus Clostridium are instrumental in this process. healthmatters.iorupahealth.com Studies have identified that an overgrowth of certain Clostridium species is associated with higher levels of p-hydroxyphenylacetic acid (4-HPAA). hmdb.ca For example, Clostridium botulinum type G has been shown to produce significant amounts of phenylacetic and hydroxyphenylacetic acids in culture. nih.gov Another species, Clostridium orbiscinder, can cleave the C-ring of flavonoids like quercetin (B1663063), a critical step in their degradation to simpler phenolic acids like 4-HPAA. frontiersin.org Other bacteria, such as Klebsiella and Bifidobacterium, are also involved in the metabolism of these compounds. foodb.cahealthmatters.iohmdb.ca

| Bacterial Genus/Species | Metabolic Action | Precursor/Substrate | Resulting Metabolite(s) | Source |

|---|---|---|---|---|

| Clostridium species | Ring-fission, degradation | Dietary Flavonoids (e.g., Quercetin) | 3-Hydroxyphenylacetic acid, 4-Hydroxyphenylacetic acid | healthmatters.iorupahealth.comhmdb.cafrontiersin.org |

| Clostridium botulinum | Production of aromatic acids | Amino acids (e.g., Phenylalanine) | Phenylacetic acid, Hydroxyphenylacetic acids | nih.gov |

| Klebsiella species | Metabolism of phenolic compounds | Dietary Phenols | 3-Hydroxyphenylacetic acid | healthmatters.iohmdb.ca |

| Lactobacillus plantarum | Decarboxylation, Reduction | Hydroxycinnamic acids (e.g., Caffeic acid, Ferulic acid) | Vinyl/Ethyl derivatives, 3-(3-Hydroxyphenyl) propionic acid | csic.es |

| Bifidobacterium | Metabolism of Tryptophan | Tryptophan | 3-Indoleacetic Acid | rupahealth.com |

A significant portion of dietary polyphenols, such as flavonoids found in fruits, vegetables, tea, and chocolate, are not absorbed in the small intestine. nih.govnih.gov These compounds journey to the colon, where they are extensively metabolized by the gut microbiota. mdpi.com The initial step often involves the hydrolysis of glycosidic bonds, releasing the aglycone form of the flavonoid. researchgate.net Subsequently, the core structure of the flavonoid is broken down through C-ring fission, leading to the formation of smaller, more readily absorbable phenolic acids, including various phenylacetic and phenylpropionic acid derivatives. nih.govmdpi.comresearchgate.net For example, quercetin, a common flavonol, is known to be metabolized into 3-hydroxyphenylacetic acid (3-HPAA) and 3,4-dihydroxyphenylacetic acid by gut bacteria. researchgate.net Similarly, flavanols like catechin (B1668976) and procyanidins are also precursors to 3-HPAA. nih.gov

The breakdown of complex dietary polyphenols by gut bacteria results in a variety of simpler phenolic compounds that can be absorbed into circulation. researchgate.net Phenylacetic acid derivatives are a major class of these metabolites. researchgate.net The specific structure of the final metabolite depends on both the original dietary compound and the enzymatic capabilities of an individual's gut microbiome. For instance, the metabolism of quercetin can yield 3-HPAA, while the degradation of ferulic acid by Lactobacillus plantarum can produce 4-vinyl guaiacol. csic.esresearchgate.net These microbially-derived metabolites are considered to be the actual bioactive compounds responsible for many of the health effects attributed to dietary flavonoids. researchgate.net

Enzymatic Biotransformation Processes (e.g., Cytochrome P450 Systems, Monooxygenases)

Enzymatic systems, both microbial and host-derived, are crucial for the biotransformation of phenylacetic acids. Key among these are monooxygenases, including the cytochrome P450 (CYP) superfamily. mdpi.comnih.gov

Monooxygenases are enzymes that incorporate one atom of molecular oxygen into a substrate. nih.gov A particularly important bacterial enzyme is 4-hydroxyphenylacetate 3-monooxygenase (4HPA3H) . mdpi.comnih.govwikipedia.org This is a two-component enzyme system that hydroxylates 4-HPAA to form 3,4-dihydroxyphenylacetate. mdpi.comwikipedia.orguniprot.org This reaction is a critical step in the catabolism of 4-HPAA, allowing bacteria like E. coli and Pseudomonas putida to use it as a carbon source. nih.govwikipedia.org The enzyme system consists of a monooxygenase component (HpaB) that uses reduced flavin adenine (B156593) dinucleotide (FADH2) and an oxidoreductase component (HpaC) that regenerates FADH2. mdpi.comasm.org

In mammals, cytochrome P450 enzymes , located primarily in the liver, are central to the metabolism of a vast array of xenobiotics (foreign compounds), including drugs and dietary components. youtube.comyoutube.com They typically catalyze phase I metabolic reactions, such as hydroxylation, which introduces or exposes functional groups on a molecule, preparing it for phase II conjugation. youtube.com For example, the Penicillium chrysogenum P450 enzyme, PahA, is a phenylacetate (B1230308) 2-hydroxylase that catalyzes the first step in breaking down phenylacetic acid. nih.gov While direct evidence for the metabolism of this compound by a specific CYP isoform is lacking, it is plausible that CYP enzymes could be involved in its O-de-ethylation, converting it to 3,4-dihydroxyphenylacetic acid, a common catechol metabolite. P450 3A isoforms are noted for being responsible for the metabolism of a wide range of substrates. nih.gov

| Enzyme/System | Type | Source | Function | Substrate Example | Product Example | Source |

|---|---|---|---|---|---|---|

| 4-Hydroxyphenylacetate 3-monooxygenase (4HPA3H) | Monooxygenase | Bacterial (e.g., E. coli, Pseudomonas) | Ortho-hydroxylation | 4-Hydroxyphenylacetic acid | 3,4-Dihydroxyphenylacetic acid | mdpi.comnih.govwikipedia.org |

| Cytochrome P450 (CYP) Enzymes (general) | Monooxygenase | Mammalian (liver) | Hydroxylation, O-dealkylation (Phase I metabolism) | Phenylacetic acid, various xenobiotics | Hydroxylated/dealkylated metabolites | youtube.comnih.govnih.gov |

| Phenylacetate 2-hydroxylase (PahA) | Cytochrome P450 | Fungal (P. chrysogenum) | Hydroxylation | Phenylacetic acid | 2-Hydroxyphenylacetate | nih.gov |

| UDP-glucuronosyltransferase (UGT) | Transferase | Mammalian (liver) | Glucuronidation (Phase II metabolism) | Salicylic acid (after Phase I) | Salicylic acid glucuronide | youtube.com |

Identification and Biological Significance of Metabolites

The metabolites produced from the breakdown of dietary precursors are often more biologically active than the parent compounds. researchgate.net Research has uncovered a range of significant biological effects for the hydroxylated derivatives of phenylacetic acid.

4-Hydroxyphenylacetic acid (4-HPAA) , a major metabolite derived from polyphenols by gut microbes, has demonstrated protective effects against liver injury and has antithrombotic properties. frontiersin.orgnih.gov It has also been shown to have anti-inflammatory activity and may play a role in preventing obesity. sinocurechem.com

3-Hydroxyphenylacetic acid (3-HPAA) is another key microbial metabolite of flavonoids. nih.govresearchgate.net It has been identified as an antioxidant and is noted for its vasorelaxant properties, giving it the potential to lower blood pressure. healthmatters.ionih.govresearchgate.net The mechanism for this vasodilation appears to be dependent on the release of nitric oxide from the endothelium. nih.govresearchgate.net

The study of these metabolites is crucial, as their presence and concentration in biological fluids can serve as indicators of dietary intake, gut microbiome composition, and even certain disease states like phenylketonuria. healthmatters.iohmdb.ca The biological activities of these simpler phenolic acids highlight the importance of the interplay between diet, the gut microbiota, and host health. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 3 Ethoxy 4 Hydroxyphenylacetic Acid and Analogs

Correlating Specific Structural Features with Observed Biological Activities

The biological activity of phenylacetic acid derivatives is intrinsically linked to their molecular structure. The core components of 3-Ethoxy-4-hydroxyphenylacetic acid—the phenyl ring, the acetic acid side chain, the hydroxyl group, and the ethoxy group—each play a distinct role in its interactions with biological systems.

The phenylacetic acid scaffold itself is a recognized pharmacophore, serving as a foundational structure for numerous bioactive compounds. youtube.comwikipedia.org It is a known auxin, a type of plant hormone, and is also produced by various organisms for antimicrobial defense. wikipedia.org The presence of the methylene (B1212753) (-CH2-) spacer between the aromatic ring and the carboxylic acid function is critical for certain biological activities, such as aldose reductase inhibition. nih.gov This spacer provides conformational flexibility, which can be essential for optimal binding to a target protein.

The substitutions on the phenyl ring are paramount in defining the compound's specific activities. For instance, phenolic acids, which are derivatives of benzoic or cinnamic acid with hydroxyl or methoxy (B1213986) groups, are abundant in plants and known for their antioxidant properties. nih.gov In the case of this compound, the 4-hydroxyl group is a key feature. This hydroxyl group can act as a hydrogen bond donor, a crucial interaction for binding to the active sites of many enzymes and receptors.

Impact of Functional Group Modifications on Pharmacological Efficacy

Modifying the functional groups on the phenylacetic acid scaffold is a common strategy in medicinal chemistry to enhance pharmacological efficacy or to explore and alter biological activity. sci-hub.sefrontiersin.org

Studies on related compounds demonstrate the profound impact of such modifications. For example, in the development of agonists for peroxisome proliferator-activated receptors (hPPAR), a class of drug targets for metabolic disorders, simple phenylacetic acid derivatives were used as a starting point. nih.gov Through strategic modifications, such as homologation and conversion to substituted benzisoxazoles and benzofurans, compounds with potent glucose and triglyceride-lowering activity were developed. nih.gov

The position of substituents is also critical. Research on phenylacetic acid derivatives as potential inhibitors for targets like Pim kinase and urease enzymes has shown that meta-substituted compounds often exhibit superior binding interactions compared to their ortho- or para-substituted counterparts. researchgate.net This highlights the importance of the precise spatial arrangement of functional groups for effective ligand-target interaction.

Furthermore, the nature of the substituent itself is a key determinant of activity. The conversion of a carboxylic acid to an amide, for instance, has been shown to yield analogs with significant anti-tumor effects in studies of fenbufen, a non-steroidal anti-inflammatory drug. researchgate.net The length of the alkyl chain in these amide analogs also influences their cell toxicity and anti-inflammatory effects. researchgate.net Similarly, the esterification of phenolic compounds can modulate their biological effects, though this is not always a successful strategy for improving activity. nih.gov For example, while some carvacryl esters of hydroxy-substituted cinnamic acids are effective tyrosinase inhibitors, esterification of carvacrol (B1668589) reduced its antibacterial activity against several bacterial strains. nih.gov

These examples underscore that even subtle changes to the functional groups of a molecule like this compound—such as altering the length of the alkoxy chain from ethoxy to methoxy, converting the carboxylic acid to an ester or amide, or shifting the position of the hydroxyl group—can lead to significant changes in its pharmacological profile.

Computational Approaches in SAR Analysis

Computational methods are indispensable tools in modern drug discovery and SAR analysis, providing insights into how a molecule might behave at a biological target before it is synthesized.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties—such as lipophilicity, polarizability, and hydrogen bonding capacity—that are most influential, QSAR models can predict the activity of new, unsynthesized analogs. mdpi.com

For derivatives of phenoxyacetic and phenylacetic acids, QSAR models have been successfully developed to predict various biological properties, including their potential as herbicides and their toxicity. mdpi.comnih.gov These models often reveal that properties like lipophilicity and the number of hydrogen bond donors and acceptors are key determinants of biological efficacy. mdpi.com In the study of antioxidant indole (B1671886) derivatives, 2D-QSAR modeling was used to recommend the most promising candidates for synthesis and further in vitro testing. mdpi.com Such models provide a rational basis for prioritizing synthetic efforts toward compounds with the highest predicted activity. journalcra.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.com This simulation provides a detailed, three-dimensional view of the ligand-target interaction at the atomic level.

Docking studies can elucidate binding modes and affinities, which are crucial for understanding a compound's mechanism of action. researchgate.net For example, molecular docking of phenylacetic acid (PAA) and its derivatives has been used to investigate their interactions with biological targets like DNA and various enzymes. researchgate.net These studies revealed that PAA derivatives can intercalate with DNA and that specific substitutions enhance binding to enzyme active sites. researchgate.net Similarly, docking studies on phenolic compounds with human pancreatic α-amylase have helped to explain their antidiabetic potential by showing favorable binding interactions in the enzyme's active site. nih.gov The negative value of the docking score indicates a more favorable binding affinity. nih.gov Such simulations are invaluable for rational drug design, allowing scientists to visualize how modifications to a ligand's structure might improve its fit and interaction with a target protein. researchgate.netnih.gov

Comparative Analysis with Structurally Related Phenylacetic Acid Derivatives

To fully appreciate the unique properties of this compound, it is useful to compare it with structurally related phenylacetic acid derivatives. The nature and position of substituents on the phenyl ring significantly alter the physicochemical properties and, consequently, the biological activities of these compounds.

| Feature | This compound | Homovanillic Acid (3-Methoxy-4-hydroxyphenylacetic acid) | 4-Hydroxyphenylacetic Acid | Phenylacetic Acid |

| Structure | Ethoxy group at C3, Hydroxyl group at C4 | Methoxy group at C3, Hydroxyl group at C4 | Hydroxyl group at C4 | Unsubstituted phenyl ring |

| Key Characteristics | The ethoxy group generally increases lipophilicity compared to a methoxy group. | A well-known metabolite of dopamine (B1211576) in humans. | A microbial metabolite of polyphenols. nih.gov | A natural auxin and antimicrobial agent. wikipedia.orgnih.gov |

| Known Biological Activities | Data is limited, but expected to have antioxidant and other activities based on its structure. | Used as a marker in urine for dopamine levels. nih.gov | Inhibits osteoclastogenesis by reducing reactive oxygen species (ROS). nih.gov | Exhibits antimicrobial properties and is a precursor for pharmaceuticals like penicillin. youtube.comwikipedia.org |

| Acidity (pKa) | Not widely reported, but expected to be similar to homovanillic acid. | Similar to other phenylacetic acids. | pKa is influenced by the electron-donating hydroxyl group. | pKa is approximately 4.31. stackexchange.com |

This comparative analysis highlights how subtle structural variations lead to distinct biological roles. The unsubstituted Phenylacetic Acid serves as a versatile precursor with broad antimicrobial and hormonal activities. youtube.comwikipedia.org The addition of a hydroxyl group at the para-position, as in 4-Hydroxyphenylacetic Acid, confers specific activities such as the inhibition of bone cell differentiation. nih.gov

The further addition of an alkoxy group at the meta-position, as seen in Homovanillic Acid and this compound, modulates the molecule's properties. Homovanillic acid's role as a major dopamine metabolite is well-established. While specific data for this compound is less common, the replacement of the methoxy group with a slightly more lipophilic ethoxy group would be expected to alter its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a different pharmacological profile. The fundamental phenylacetic acid structure, however, suggests it likely retains antioxidant and other bioactive potentials inherent to this class of compounds.

Advanced Research Methodologies and Future Research Trajectories

Application of Advanced In Vitro Cellular and Tissue Models

Direct in vitro studies focusing exclusively on 3-Ethoxy-4-hydroxyphenylacetic acid are not extensively documented. However, the experimental approaches used for related compounds offer a clear blueprint for future research. For instance, its structural analog, 3,4-dihydroxyphenylacetic acid (DOPAC), has been studied using in vitro models of rat plasma to assess its antioxidant activity and its ability to inhibit lipid peroxidation. nih.gov Similarly, various in vitro antioxidant assays, such as DPPH, ABTS, and FRAP, are commonly used to evaluate the radical scavenging capabilities of phenolic compounds and could be readily applied. researchgate.netresearchgate.netdrdo.gov.in

Phenoxyacetamide derivatives have been evaluated for their cytotoxic effects against liver cancer (HepG2) cells, demonstrating the utility of cancer cell lines as in vitro models. mdpi.com Furthermore, studies on phenylacetic acid (PAA) have utilized vascular endothelial cells to investigate its role as a uremic toxin, showing that PA_A_ stimulates the production of reactive oxygen species and tumor necrosis factor-α. Such models would be invaluable for determining if this compound shares these or other vasoreactive properties. The development of mechanistic models, like the constraint-based model of human dopaminergic neuronal metabolism (iDopaNeuro1), which integrates transcriptomic and exometabolomic data, represents a sophisticated in silico approach that could predict the metabolic impact of this compound on neuronal cells. biorxiv.org

Development and Utilization of In Vivo Preclinical Models for Efficacy and Mechanistic Studies

While specific in vivo preclinical models for this compound have not been detailed in published research, numerous models exist for closely related compounds that could be adapted. A prominent example is the research on 3-hydroxyphenylacetic acid (3-HPAA), a gut microbial metabolite. lcsciences.comnih.govnih.gov In these studies, aged mice were used as an in vivo model to demonstrate that 3-HPAA administration could rejuvenate age-related spermatogenic dysfunction. nih.govnih.gov This type of model would be essential for determining if this compound possesses similar regenerative or protective effects in aging or disease contexts.

Animal models are also crucial for studying neurodegenerative diseases like Parkinson's Disease (PD). jci.org Various models, including toxin-induced (e.g., 6-OHDA, MPTP) and genetic (e.g., α-synuclein overexpression) rodent and primate models, are used to recapitulate different stages of the disease and to identify potential biomarkers and therapeutic targets. jci.org Given that this compound is an ethoxy analog of a dopamine (B1211576) metabolite, these established PD models would be highly relevant for investigating its neurological effects. Furthermore, studies on phenylbutyrate, a prodrug of phenylacetate (B1230308), have used cancer patients in phase I clinical trials to model the pharmacokinetics of PAA and its metabolites. nih.gov

| Compound | Preclinical Model | Research Focus | Key Findings | Citation |

|---|---|---|---|---|

| 3-Hydroxyphenylacetic acid (3-HPAA) | Aged C57BL/6J Mice | Spermatogenic Dysfunction | 3-HPAA treatment improved spermatogenesis by upregulating GPX4 and restraining ferroptosis. | nih.govnih.gov |

| Phenylacetic acid (PAA) / Phenylbutyrate | Cancer Patients (Phase I) | Pharmacokinetics | Characterized the disposition and metabolism of phenylbutyrate into PAA and phenylacetylglutamine. | nih.gov |

| Dopamine Metabolites | 6-OHDA Rat, α-Synuclein Rat, MPTP Monkey | Parkinson's Disease (PD) | Identified common metabolic perturbations in serum across different PD animal models, revealing potential biomarkers. | jci.org |

Integration of Omics Technologies (e.g., Metabolomics, Metagenomics) for Comprehensive Understanding

The integration of "omics" technologies is fundamental to modern biomedical research, though specific applications to this compound are yet to be published. Research into related compounds, however, showcases the power of these approaches. For example, a combination of cecal shotgun metagenomics and metabolomics was pivotal in identifying 3-hydroxyphenylacetic acid (3-HPAA) as a key gut bacteria-derived metabolite responsible for alleviating spermatogenic dysfunction in aged mice. nih.govnih.gov These techniques allowed researchers to link specific microbial compositions to metabolic changes and subsequent physiological effects. nih.gov

Untargeted metabolomics using high-performance liquid chromatography-mass spectrometry (HPLC-MS) has been employed to identify common bioavailable metabolites from plant extracts in human plasma, including derivatives of homovanillic acid. nih.gov Such approaches are essential for discovering unexpected metabolites and understanding the biotransformation of parent compounds within the body. In plant science, LC-MS screening has been used to explore the metabolism of phenylacetic acid (PAA), identifying several previously unknown endogenous PAA metabolites. biorxiv.orgbiorxiv.orgresearchgate.net In the context of Parkinson's disease, metabolomic studies of patient-derived biofluids (blood, urine, CSF) and computational modeling are used to identify reproducible metabolic signatures and potential biomarkers. news-medical.netnih.gov

Translational Research Perspectives and Considerations for Therapeutic Development

From a translational perspective, this compound holds interest primarily due to its structural relationship to key biological molecules and synthetic drug intermediates. A closely related compound, 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, is a key intermediate in the synthesis of Repaglinide, an oral antidiabetic agent used for treating type 2 diabetes. acs.orgacs.orggoogle.comresearchgate.net This establishes a clear precedent for the utility of this chemical scaffold in pharmaceutical development.

The structural similarity of this compound to homovanillic acid (HVA), the primary metabolite of dopamine, suggests its potential as a biomarker for neurological or psychiatric conditions where the dopaminergic system is implicated. news-medical.net Research into other phenylacetic acid derivatives has led to the development of human PPAR agonists for lowering glucose and triglycerides and selective antagonists for the CRTH2 and DP receptors, which are targets for treating asthma and hypersensitivity. nih.govnih.gov These examples highlight the therapeutic potential that can be unlocked through the systematic structural modification of the phenylacetic acid core.

Current Challenges and Emerging Opportunities in Phenylacetic Acid Research

The study of phenylacetic acids, including this compound, faces several challenges. A primary hurdle is the sheer complexity of the metabolome, which makes the isolation and characterization of individual, often low-abundance, metabolites difficult. Furthermore, as seen with PAA, some derivatives can have toxic effects at high concentrations, necessitating careful monitoring and dose management in therapeutic applications. The inherent reactivity of carboxylic acids can also pose challenges for chemical synthesis, requiring advanced methods to control side reactions. acs.org

Despite these challenges, significant opportunities are emerging. Advances in synthetic chemistry, such as new iridium-catalyzed cycloaddition reactions, are overcoming long-standing difficulties in using carboxylic acids as substrates, opening pathways to novel, complex molecules. acs.org The development of innovative, one-step synthesis methods using water microdroplets avoids toxic reagents and could be adapted for a range of phenylacetic acid derivatives. acs.org There is a vast opportunity to explore the biological activities of the countless derivatives found in nature or created in the lab. The bacterial phenylacetic acid catabolic pathway, for instance, contains numerous enzymes that could be harnessed for biotechnological applications or targeted for antimicrobial drug development. nih.gov Finally, the application of advanced omics and computational modeling continues to uncover novel metabolites and biological pathways, providing new avenues for therapeutic intervention and biomarker discovery. news-medical.netyoutube.com

Q & A

Q. How can researchers mitigate the lack of ecotoxicological data (e.g., bioaccumulation, soil mobility) for this compound?

- Methodological Answer :

- QSAR Modeling : Predict bioaccumulation (log Kow) and soil adsorption (Koc) using quantitative structure-activity relationship tools like EPI Suite .

- Microcosm Studies : Assess biodegradation in simulated ecosystems (e.g., OECD 307 guidelines) to estimate half-lives and persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。